molecular formula C8H4KNO2 B1352668 Potassium phthalimide-15N CAS No. 53510-88-6

Potassium phthalimide-15N

Cat. No. B1352668
CAS RN: 53510-88-6
M. Wt: 186.21 g/mol
InChI Key: FYRHIOVKTDQVFC-DLBIPZKSSA-M
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Description

Potassium phthalimide-15N (KPN) is a synthetic compound derived from phthalic acid and potassium hydroxide. It is an important reagent used in many scientific research applications, including synthesis and biochemistry. KPN is a versatile compound that can be used in a variety of lab experiments and has been used for decades in the field of organic chemistry.

Scientific research applications

Carbon Dioxide Capture and Conversion

Potassium phthalimide (KPI) exhibits excellent properties for carbon dioxide capture due to its weak basicity. It rapidly absorbs carbon dioxide, almost in an equimolar manner, primarily through the potassium carbamate formation pathway. This process has been validated using NMR spectroscopy, in situ FTIR study, and computational calculations. Interestingly, the absorbed carbon dioxide can be converted in situ into value-added chemicals and fuel-related products, making this process advantageous for carbon capture and utilization without necessitating a desorption phase (Zhang et al., 2014).

Catalyst in Organic Synthesis

Potassium phthalimide has been identified as a highly effective and accessible organocatalyst in various organic synthesis processes. For instance, it has been used in the cyanosilylation of carbonyl compounds under extremely mild conditions, resulting in high to quantitative yields of the corresponding cyanohydrin trimethylsilyl ethers. The process benefits from the solvent-free conditions and the low catalyst loading (Dekamin & Karimi, 2009). Additionally, potassium phthalimide has facilitated the synthesis of a variety of compounds, including Hantzsch 1,4-dihydropyridines, polyhydroquinolines, and 3,4-dihydropyrimidin-2(1H)-ones/thiones, through a simple, green, and solvent-free approach (Kiyani & Ghiasi, 2015).

Synthesis of Nitrogen-15 Labeled Compounds

Potassium phthalimide-15N has been instrumental in the synthesis of nitrogen-15 labeled compounds, such as 1-[15N]amino-2-propanol hydrochloride. This compound was synthesized through Gabriel condensation of potassium [15N]phthalimide with chloroacetone, followed by reduction and hydrolysis, achieving a 33% total yield from the 15N-source (Iida, Ohtaka, & Kajiwara, 2007).

Development of Functionalized Polymers

Potassium phthalimide has been utilized in the synthesis of well-defined phthalimide monofunctional hyperbranched polyglycerols (HbPG) through a highly efficient initiating system for the anionic ring-opening multibranching polymerization of glycidol. This innovative approach allowed the formation of HbPGs with precise molar masses and narrow molar mass distributions. The functionalization of these polymers has opened avenues for creating novel materials with varied applications (Kasza et al., 2017).

properties

IUPAC Name

potassium;isoindol-2-ide-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHIOVKTDQVFC-DLBIPZKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456153
Record name Potassium phthalimide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium phthalimide-15N

CAS RN

53510-88-6
Record name Potassium phthalimide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1-liter three-neck round bottom flask, phthalimide (50 g) was suspended in ethyl alcohol (500 ml) and cooled to about 0° C. under stirring. A solution of alcoholic KOH (19 gm in 150 ml alcohol) was added slowly over a period of 15-20 mins., while keeping the mass temperature at 0°-5° C. After the addition was complete, the reaction mixture was stirred for 1/2 hour at 0°-5° C. and then filtered.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium phthalimide-15N
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Potassium phthalimide-15N
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Potassium phthalimide-15N
Reactant of Route 4
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Potassium phthalimide-15N
Reactant of Route 5
Potassium phthalimide-15N
Reactant of Route 6
Potassium phthalimide-15N

Citations

For This Compound
12
Citations
JF Arenas, JI Marcos, FJ Ramirez - Applied spectroscopy, 1989 - opg.optica.org
… -N-labeled derivatives, we started with potassium phthalimide-15N of 95 % isotopic content; … Meanwhile, the other part of the potassium phthalimide-15N was dissolved in D20 and then …
Number of citations: 15 opg.optica.org
B Coxon, RC Reynolds - Carbohydrate Research, 1982 - Elsevier
… In the synthesis of several “N-labeled, w-amino-o-deoxy sugar derivatives reported previously’ - ‘, potassium phthalimide-15N was used as a convenient source of the “N isotope, …
Number of citations: 11 www.sciencedirect.com
M Shinohara, K Saito, M Hatakeyama, M Yuasa… - Journal of molecular …, 1998 - Elsevier
It is well-known that polymers containing a fluorene moiety (so-called ‘Cardo-type polymers’) have high thermal stability, good mechanical properties and excellent solubility in common …
Number of citations: 3 www.sciencedirect.com
B Coxon, RC Reynolds - Carbohydrate Research, 1980 - Elsevier
… have been synthesized by reaction of the 6-deoxy-6-iodo (I) or 6-0-p-tolylsulfonyl derivative of 1,2 : 3,4-di-Oisopropylidene-aD-galactopyranose with potassium phthalimide-15N. The …
Number of citations: 14 www.sciencedirect.com
GA Olah, RH Schlosberg - Journal of the American Chemical …, 1968 - ACS Publications
A series of imides have been studied in FS03H-SbF6-S02 and/or HF-SbF5-S02 solution. Succinimide, maleimide, N-methylmaleimide, 3, 3-dimethylglutarimide, 3-ethyl-3-…
Number of citations: 23 pubs.acs.org
JW Lown, SMS Chauhan - The Journal of Organic Chemistry, 1981 - ACS Publications
The synthesis of certain specifically 15N, 13C, and 2H isotope labeled l-(2-chloroethyl)-3-alkyl-l-nitrosoureas (CENUs) is described. Spectroscopicexamination of CENUs and their …
Number of citations: 66 pubs.acs.org
M MATSUO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
The syntheses of DL-allylglycine (2-14 C, 15 N), DL-homomethionine (2-14 C, 15 N), DL-homomethionine (G-3 H), 3-methylthiopropionamide (1-14 C) and 4-methylthiobutyramide (1-…
Number of citations: 2 www.jstage.jst.go.jp
AR Khokhar, GJ Lumetta, JL Bear - Journal of inorganic biochemistry, 1988 - Elsevier
… Silver sulfate, 1 -bromopropane, potassium phthalimide- 15N, anhydrous hydrazine, RN(CH2COOH)z (R = H or CH3) and R’-NH2(R = Opr or Bu) were obtained from Aldrich Chemical …
Number of citations: 11 www.sciencedirect.com
松尾光芳 - Chemical and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
The syntheses of DL-allylglycine (2- 14 C, 15 N), DL-homomethionine (2- 14 C, 15 N), DL-homomethionine (G- 3 H), 3-methylthiopropionamide (1- 14 C) and 4-methylthiobutyramide (1- …
Number of citations: 2 jlc.jst.go.jp
JW Lown, SMS Chauhan - The Journal of Organic Chemistry, 1983 - ACS Publications
An examination by 15N NMR of Na15N02 under various conditions of acidity led to the identification of several electrophilic nitrogen species. This permitted theselection of reaction …
Number of citations: 17 pubs.acs.org

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